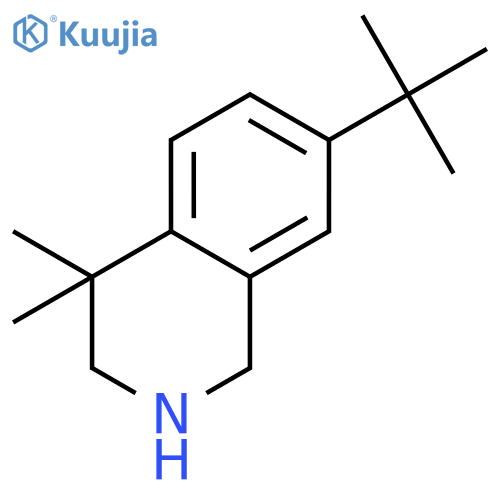Cas no 1267182-27-3 (7-(tert-Butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline)

7-(tert-Butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- 7-(tert-Butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
- 7-tert-butyl-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
-
- インチ: InChI=1S/C15H23N/c1-14(2,3)12-6-7-13-11(8-12)9-16-10-15(13,4)5/h6-8,16H,9-10H2,1-5H3
- InChIKey: UZAVAPKOMYGPIF-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=CC=C2C(=C1)CNCC2(C)C
計算された属性
- せいみつぶんしりょう: 217.183049738g/mol
- どういたいしつりょう: 217.183049738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 12Ų
7-(tert-Butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM144306-1g |
7-(tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1267182-27-3 | 95% | 1g |
$633 | 2024-08-02 | |
| Chemenu | CM144306-1g |
7-(tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1267182-27-3 | 95% | 1g |
$655 | 2021-08-05 | |
| Alichem | A189005972-1g |
7-(tert-Butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1267182-27-3 | 95% | 1g |
$580.92 | 2022-04-03 |
7-(tert-Butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline 関連文献
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
3. Book reviews
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
5. Book reviews
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
7-(tert-Butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolineに関する追加情報
Professional Introduction to Compound with CAS No. 1267182-27-3 and Product Name: 7-(tert-Butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
The compound with the CAS number 1267182-27-3 and the product name 7-(tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the tetrahydroisoquinoline class of molecules, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. Tetrahydroisoquinolines (THIs) are a structurally diverse family of alkaloids that exhibit a wide range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties.
In recent years, the development of novel derivatives of tetrahydroisoquinolines has been a focal point for medicinal chemists seeking to optimize pharmacological profiles and improve drug-like properties. The specific structure of 7-(tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline incorporates bulky substituents at the 7-position and 4-position, which are designed to modulate interactions with biological targets. This strategic placement of substituents is intended to enhance binding affinity and selectivity while minimizing off-target effects.
One of the most compelling aspects of this compound is its potential in the treatment of neurological disorders. Research has indicated that tetrahydroisoquinoline derivatives can interact with various neurotransmitter systems, including dopamine and serotonin pathways. The presence of the tert-butyl group at the 7-position in 7-(tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is particularly noteworthy, as it may contribute to improved solubility and metabolic stability. These characteristics are crucial for ensuring that the compound remains active in vivo and can reach target sites effectively.
Recent studies have also explored the anti-cancer potential of tetrahydroisoquinolines. Compounds within this class have been shown to induce apoptosis in certain cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The structural features of 7-(tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline suggest that it may exhibit similar effects. Specifically, the dimethyl groups at the 4-position could enhance interactions with specific enzymes or receptors implicated in cancer progression.
The synthesis of 7-(tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline represents a sophisticated application of organic chemistry techniques. The introduction of bulky alkyl groups while maintaining the core tetrahydroisoquinoline scaffold requires precise control over reaction conditions and reagent selection. Advances in synthetic methodologies have enabled chemists to construct complex molecular architectures with high efficiency and yield. This compound serves as a testament to the ingenuity of modern synthetic strategies in pharmaceutical chemistry.
From a pharmacokinetic perspective,7-(tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline exhibits promising characteristics that could translate into favorable clinical outcomes. The incorporation of lipophilic substituents is known to improve oral bioavailability and tissue distribution. Additionally,the tetrahydroisoquinoline core is metabolically stable enough to undergo biotransformation into active or inactive metabolites without significant degradation. This balance between stability and reactivity is essential for developing drugs that can be administered repeatedly over extended periods.
The therapeutic potential of this compound is further supported by preclinical data demonstrating its efficacy in animal models of various diseases. For instance,studies have shown that derivatives similar to 7-(tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can attenuate inflammation by inhibiting key pro-inflammatory cytokines. These findings align with broader trends in drug discovery where targeting inflammatory pathways is recognized as a viable strategy for treating chronic conditions such as rheumatoid arthritis and neuroinflammatory diseases.
In conclusion,7-(tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1267182-27-3) stands out as a promising candidate for further development in pharmaceutical applications. Its unique structural features offer a balance between biological activity and drug-like properties that make it an attractive scaffold for medicinal chemists. As research continues to uncover new therapeutic targets within neurological disorders and cancer,compounds like this one will play an increasingly important role in addressing unmet medical needs.
1267182-27-3 (7-(tert-Butyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline) 関連製品
- 110841-71-9(4-Methyl-1,2,3,4-tetrahydroisoquinoline)
- 1804394-78-2(5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine)
- 1010133-97-7(1-Pyridin-3-yl-piperazine Hydrochloride)
- 1788024-58-7(ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride)
- 1805617-05-3(5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylic acid)
- 2680828-26-4(2-(2,2,2-trifluoroacetamido)methylbicyclo2.2.1heptane-2-carboxylic acid)
- 913320-96-4(2-(5-fluoro-1h-indol-3-yl)-2-oxoacetic Acid)
- 96757-24-3(2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one)
- 1805506-71-1((5-Bromo-3-fluoro-2-nitrophenyl)methanol)
- 1807066-29-0(Methyl 2-cyano-3-methylpyridine-4-acetate)




